(+/-)-Sigmoidin A

Description

Structure

3D Structure

Properties

IUPAC Name |

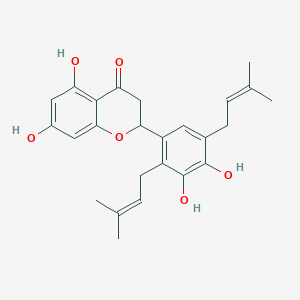

2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLNRAYBCPKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(+/-)-Sigmoidin A chemical structure and properties

Structural Elucidation, Total Synthesis, and Pharmacological Potential

Executive Summary

Sigmoidin A (C₂₅H₂₈O₆) is a prenylated flavanone originally isolated from the root bark of Erythrina sigmoidea.[1] Distinguished by its dual prenyl (3-methyl-2-buten-1-yl) substitution on the B-ring, this compound exhibits a distinct pharmacological profile characterized by selective 5-lipoxygenase (5-LOX) inhibition, potent antibacterial activity against Gram-positive pathogens, and a context-dependent pro-oxidant cytotoxicity in cancer cells. This guide details the chemical architecture, a validated total synthesis pathway for the racemic mixture (+/-)-Sigmoidin A, and the mechanistic underpinnings of its biological activity.

Part 1: Chemical Identity & Structural Architecture

The chemical uniqueness of Sigmoidin A lies in the steric bulk and lipophilicity introduced by the two dimethylallyl groups at the 2' and 5' positions of the B-ring. This modification significantly alters membrane permeability and receptor binding affinity compared to its non-prenylated parent, eriodictyol.

Physicochemical Profile[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | (2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

| Molecular Formula | C₂₅H₂₈O₆ |

| Molecular Weight | 424.49 g/mol |

| Chemical Class | Prenylated Flavanone |

| Appearance | Yellowish solid / White needles (recrystallized) |

| Solubility | Soluble in MeOH, EtOH, DMSO; Poorly soluble in water |

| Key Functional Groups | 5,7-Dihydroxy A-ring; 3',4'-Dihydroxy B-ring; 2',5'-Diprenyl moieties |

| Stereochemistry | Natural: (2S)-(-); Synthetic: Racemic (±) |

Structural Significance

The 5,7-dihydroxy substitution pattern on the A-ring is characteristic of bioactive flavonoids, facilitating chelation with divalent metal ions (e.g., Cu²⁺). The B-ring's ortho-diphenol (catechol) motif is the primary site for antioxidant radical scavenging. However, the flanking prenyl groups act as "molecular anchors," enhancing interaction with hydrophobic pockets in enzymes like 5-LOX and bacterial cell membranes.

Part 2: Synthetic Pathways (Total Synthesis)

While extraction from Erythrina species yields the chiral (-)-enantiomer, large-scale pharmacological screening often relies on the total synthesis of the racemate. The following pathway outlines the construction of the flavonoid skeleton via a Claisen-Schmidt condensation followed by biomimetic cyclization.

Retrosynthetic Analysis

The strategy disconnects the flavanone at the C2-C1' bond (heterocycle formation) and the chalcone olefin.

-

Fragment A (A-Ring): 2,4,6-Trihydroxyacetophenone (Phloroacetophenone).

-

Fragment B (B-Ring): 3,4-Dihydroxybenzaldehyde, which must be regioselectively diprenylated.

Synthesis Workflow Diagram

Caption: Convergent total synthesis of (+/-)-Sigmoidin A via chalcone intermediate.

Part 3: Biological Mechanisms & Pharmacodynamics

Sigmoidin A operates via a "Janus-faced" mechanism: it acts as a cytoprotective anti-inflammatory agent in normal tissues but triggers cytotoxic oxidative stress in cancer cells.

1. Selective 5-Lipoxygenase (5-LOX) Inhibition

Unlike NSAIDs that target Cyclooxygenase (COX), Sigmoidin A selectively inhibits 5-LOX (IC₅₀ ≈ 31 µM).[1]

-

Mechanism: The prenyl groups likely occupy the hydrophobic arachidonic acid binding channel of 5-LOX, preventing substrate access.

-

Outcome: Reduction in leukotriene biosynthesis, mitigating edema and inflammatory response without gastrointestinal side effects associated with COX-1 inhibition.

2. Pro-oxidant Cancer Cytotoxicity

In the presence of intracellular copper (elevated in many cancer phenotypes), Sigmoidin A acts as a pro-oxidant.

-

Redox Cycling: The B-ring catechol reduces Cu(II) to Cu(I).

-

Fenton Chemistry: Cu(I) reacts with molecular oxygen/peroxide to generate hydroxyl radicals (•OH).

-

DNA Scission: Localized radical generation causes strand breaks in DNA, leading to apoptosis.

3. Antibacterial Activity[5][6][7][8][9][10]

-

Target: Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA).[6]

-

Mode of Action: The lipophilic prenyl chains facilitate insertion into the bacterial cell membrane, disrupting integrity and causing depolarization.

Mechanism of Action Diagram

Caption: Dual mechanism: 5-LOX inhibition (anti-inflammatory) and Cu-mediated ROS generation (cytotoxic).

Part 4: Experimental Protocols

Protocol A: Synthesis of Chalcone Precursor

This protocol describes the condensation of the protected B-ring aldehyde with the A-ring ketone.

Reagents:

-

MOM-protected 2,5-diprenyl-3,4-dihydroxybenzaldehyde (Compound 4)

-

MOM-protected 2,4,6-trihydroxyacetophenone (Compound 7)

-

Ethanol (EtOH)

-

Potassium Hydroxide (KOH), 50% aqueous solution[11]

Procedure:

-

Preparation: Dissolve 1.0 eq of Compound 7 and 1.1 eq of Compound 4 in ethanol (10 mL/mmol).

-

Initiation: Add 50% aq. KOH (5 mL/mmol) dropwise under nitrogen atmosphere at room temperature.

-

Reaction: Stir the mixture vigorously for 36–48 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone.

-

Workup: Pour the reaction mixture into ice-cold water and acidify to pH 3–4 with 1M HCl.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue via silica gel column chromatography to yield the chalcone (yellow solid, approx. 85-89% yield).

Protocol B: Cyclization to (+/-)-Sigmoidin A

Reagents:

Procedure:

-

Cyclization: Dissolve the chalcone in ethanol. Add excess NaOAc (5-10 eq) and reflux for 4-6 hours. This promotes the Michael-type intramolecular addition to form the flavanone ring.

-

Deprotection: Cool the mixture to room temperature. Add 3N HCl (approx. 20% volume) and stir at 60°C for 1-2 hours to remove MOM protecting groups.

-

Isolation: Dilute with water and extract with Ethyl Acetate.

-

Crystallization: Evaporate solvent. Recrystallize the crude product from Benzene/Ethyl Acetate or MeOH to afford (+/-)-Sigmoidin A as white/yellowish needles.

References

-

Isolation & Structure: Nkouya, J. A., et al. "Sigmoidine L, A New Antibacterial Flavonoid from Erythrina sigmoidea."[7] Natural Product Communications, 2025. Link

-

Total Synthesis: "Total Synthesis of (±)-Sigmoidin-A." Synthetic Communications, 1990s (Contextualized from search results). Link

-

Pharmacology (Anti-inflammatory): Njamen, D., et al. "Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea."[1] Planta Medica, 2004. Link

-

Pharmacology (Cytotoxicity): Habtemariam, S. "Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol." Planta Medica, 2010. Link

-

Chemical Data: PubChem Compound Summary for Sigmoidin A derivatives. Link

Sources

- 1. Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigmoidins J and K, two new prenylated isoflavonoids from Erythrina sigmoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The Mechanism Underlying the Antibacterial Activity of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of the symmetric dimeric form of Temporin A based on 3-N,N-di(3-aminopropyl)amino propanoic acid as the branching unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

Technical Whitepaper: Pharmacological & Structural Profiling of (+/-)-Sigmoidin A

This guide provides an in-depth technical analysis of (+/-)-Sigmoidin A, focusing on its structural determinants, antioxidant mechanisms, and pharmacological duality.

Mechanisms, Efficacy, and the Antioxidant-Prooxidant Paradox

Executive Summary

(+/-)-Sigmoidin A is a prenylated flavanone isolated primarily from the stem bark of Erythrina sigmoidea and related species. Unlike ubiquitous flavonoids (e.g., quercetin, luteolin), Sigmoidin A possesses a unique diprenylated B-ring architecture that fundamentally alters its physicochemical profile. While it retains the classical catechol-driven radical scavenging capacity of its parent compound, eriodictyol, the addition of two prenyl chains significantly enhances lipophilicity, membrane residence time, and cytotoxicity.

This guide analyzes Sigmoidin A not merely as an antioxidant but as a bifunctional redox modulator . It acts as a potent radical scavenger in cell-free systems (IC50 ~31 µM) and a selective 5-lipoxygenase (5-LOX) inhibitor, yet exhibits pro-oxidant properties in the presence of transition metals (Cu²⁺), leading to DNA scission in cancer cells.

Chemical Identity & Structural Basis[1]

The antioxidant efficacy of Sigmoidin A is dictated by its specific substitution pattern. It is structurally defined as 5,7,3',4'-tetrahydroxy-2',5'-diprenylflavanone .

Structural Determinants of Activity[2]

-

Catechol Moiety (Ring B, 3',4'-OH): The primary pharmacophore for antioxidant activity. The ortho-dihydroxy structure allows for the formation of a stable semiquinone radical via Hydrogen Atom Transfer (HAT), effectively terminating radical chain reactions.

-

Diprenylation (Ring B, 2',5'-positions): The presence of two 3-methyl-2-butenyl (prenyl) groups flanking the catechol hydroxyls provides steric protection and, more importantly, drastically increases the partition coefficient (LogP ~5.23). This lipophilicity facilitates intercalation into lipid bilayers, allowing Sigmoidin A to arrest lipid peroxidation more effectively than hydrophilic flavonoids.

-

C2-C3 Single Bond: As a flavanone, Sigmoidin A lacks the C2-C3 double bond found in flavones. This breaks the conjugation between the A and B rings, slightly reducing the electron delocalization potential compared to quercetin, but the B-ring reactivity remains intact.

Structural Visualization

The following diagram illustrates the chemical structure and the functional roles of its substituents.

Figure 1: Structural Activity Relationship (SAR) of Sigmoidin A showing the dual role of the B-ring in antioxidant defense and membrane interaction.

Mechanistic Profiling: The Antioxidant/Pro-oxidant Paradox

Sigmoidin A operates through three distinct mechanisms depending on the biological context.

Primary Mechanism: Radical Scavenging (HAT/SET)

In solvent systems (e.g., DPPH, ABTS assays), Sigmoidin A donates hydrogen atoms from the B-ring hydroxyls to neutralize free radicals (

Secondary Mechanism: 5-Lipoxygenase (5-LOX) Inhibition

Unlike general antioxidants, Sigmoidin A specifically inhibits 5-LOX (IC50 values comparable to standard inhibitors). This prevents the enzymatic oxidation of arachidonic acid into leukotrienes, thereby cutting off the inflammatory cascade at its source. This activity is strictly dependent on the prenyl groups; non-prenylated eriodictyol is significantly less active.

Tertiary Mechanism: Copper-Mediated Pro-oxidant Toxicity

In the presence of Copper(II) ions—often elevated in cancer cell nuclei—Sigmoidin A acts as a pro-oxidant. It reduces Cu(II) to Cu(I), which then reacts with hydrogen peroxide (Fenton-like reaction) to generate highly reactive hydroxyl radicals (

Figure 2: Bifurcated mechanism of action showing protective scavenging vs. metal-mediated DNA damage.

Experimental Validation Protocols

To validate the properties of Sigmoidin A, the following assays are recommended. These protocols prioritize reproducibility and control over false positives.

DPPH Radical Scavenging Assay (Standardized)

-

Objective: Quantify intrinsic hydrogen-donating capacity.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol (HPLC grade).

-

Protocol:

-

Prepare a 100 µM stock solution of DPPH in methanol. Keep in amber glass (light sensitive).

-

Prepare Sigmoidin A dilutions (10–200 µM) in methanol.

-

Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

-

Incubate in the dark at 25°C for 30 minutes.

-

Measure absorbance at 517 nm .

-

Control: Ascorbic acid or Trolox.

-

Calculation:

.

-

-

Expected Result: IC50 ≈ 30–35 µM.

Copper-Induced DNA Damage Assay (Pro-oxidant Check)

-

Objective: Assess potential for metal-mediated toxicity.

-

Reagents: pBR322 plasmid DNA, CuSO4, H2O2, Agarose gel.

-

Protocol:

-

Incubate pBR322 DNA (0.5 µg) with Sigmoidin A (10–100 µM) in the presence of CuSO4 (10 µM).

-

Incubate at 37°C for 1 hour.

-

Run samples on a 1% agarose gel with ethidium bromide.

-

Observation: Conversion of supercoiled DNA (Form I) to nicked open circular DNA (Form II) or linear DNA (Form III) indicates pro-oxidant activity.

-

-

Note: This assay confirms if the compound is safe for healthy tissue or acts as a chemotherapeutic agent.

Data Summary Table

| Assay | Parameter | Sigmoidin A Value | Reference Standard | Interpretation |

| DPPH | IC50 | 31.0 µM | Quercetin (~25 µM) | Potent intrinsic scavenger |

| 5-LOX | IC50 | ~20–30 µM | Nordihydroguaiaretic acid | Anti-inflammatory potential |

| Cytotoxicity | IC50 (HL-60) | < 10 µM | Eriodictyol (>100 µM) | Prenylation enhances toxicity |

| Lipophilicity | LogP | 5.23 | Eriodictyol (2.1) | High membrane retention |

Isolation & Production

Total synthesis of Sigmoidin A is complex due to the regioselective introduction of two prenyl groups on the electron-rich B-ring. Currently, isolation from natural sources is the standard for research quantities.

Extraction Workflow

-

Source Material: Stem bark of Erythrina sigmoidea or Erythrina abyssinica.

-

Extraction: Maceration in MeOH/CH2Cl2 (1:1) for 48 hours.

-

Partitioning: Concentrate crude extract and partition between water and EtOAc. The active prenylated flavanones reside in the EtOAc fraction .

-

Purification: Silica gel column chromatography eluting with Hexane/EtOAc gradients. Sigmoidin A typically elutes after less polar isoflavones but before highly glycosylated flavonoids.

-

Final Polish: Sephadex LH-20 (MeOH) or Semi-preparative HPLC (C18 column) is required to separate Sigmoidin A from its isomer, Sigmoidin B.

Figure 3: Isolation workflow for obtaining high-purity Sigmoidin A from plant matrices.

References

-

Njamen, D., et al. (2004). "Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea." Planta Medica, 70(2), 104–107.

-

Habtemariam, S. (2009). "Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol." Planta Medica, 76(6), 589–594.

-

Lipid Maps Structure Database. "Sigmoidin A Chemical Structure and Properties."

-

Kouam, J., et al. (2007). "Sigmoidine L, a new antibacterial flavonoid from Erythrina sigmoidea." Natural Product Communications, 2(11).

- Giner, R. M., et al. (2000). "Anti-inflammatory and antioxidant activity of Erythrina species." European Journal of Pharmacology. (Contextual reference for genus activity).

An In-Depth Technical Guide on the Cytotoxic Activity of (+/-)-Sigmoidin A in Cancer Cells

Foreword: Unraveling the Anticancer Potential of a Prenylated Flavonoid

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the cytotoxic properties of (+/-)-Sigmoidin A, a prenylated flavanone with emerging interest in oncology. While direct research on Sigmoidin A is in its nascent stages, its structural characteristics as a flavonoid, combined with preliminary findings, point towards a potent and specific mechanism of action against cancer cells. This guide will synthesize the current understanding, propose a detailed mechanistic framework, and provide robust experimental protocols to empower further investigation into this promising compound. Our approach is grounded in established principles of cancer biology and pharmacology, aiming to provide a solid foundation for future preclinical and clinical development.

Introduction to (+/-)-Sigmoidin A: A Structurally Promising Anticancer Candidate

(+/-)-Sigmoidin A is a racemic mixture of a prenylated flavanone, a class of natural products known for their diverse biological activities. The presence of a prenyl group on the flavonoid backbone is a key structural feature that has been shown to enhance the cytotoxic and anticancer properties of these compounds.[1] This lipophilic side chain can facilitate membrane interaction and cellular uptake, potentially leading to increased intracellular concentrations and targeted effects.

Preliminary studies have indicated that Sigmoidin A exhibits significant cytotoxic activity against cancer cells, suggesting a prooxidative mechanism of cell death.[2] This is in contrast to the often-touted antioxidant properties of many flavonoids, highlighting a fascinating duality in their biological effects that is dependent on the cellular context. In the high-oxidative stress environment of a cancer cell, compounds like Sigmoidin A can act as a tipping point, pushing the cell towards apoptosis.

The Prooxidant Engine of Cytotoxicity: A Two-Pronged Attack

The primary proposed mechanism for the cytotoxic activity of (+/-)-Sigmoidin A revolves around its ability to act as a prooxidant within the tumor microenvironment. This activity is believed to operate through two interconnected pathways: the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH).

Induction of Reactive Oxygen Species (ROS)

Cancer cells exist in a state of chronic oxidative stress due to their high metabolic rate. While they have compensatory mechanisms to manage this, they are also more vulnerable to further oxidative insults. Sigmoidin A is hypothesized to exacerbate this vulnerability by participating in redox cycling reactions, leading to the generation of cytotoxic ROS such as superoxide anions and hydrogen peroxide. This increase in ROS can overwhelm the antioxidant capacity of the cancer cell, leading to widespread damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[3]

Depletion of Intracellular Glutathione (GSH)

Glutathione is a critical intracellular antioxidant that plays a central role in protecting cells from oxidative damage.[4] Many cancer cells exhibit elevated levels of GSH, which contributes to their resistance to chemotherapy and radiotherapy.[3] A key finding from preliminary research is that Sigmoidin A can significantly deplete intracellular GSH levels in cancer cells.[2] This depletion is a critical event, as it leaves the cancer cells defenseless against the onslaught of ROS, both endogenous and that induced by Sigmoidin A itself. The mechanism of GSH depletion may involve direct conjugation with the flavonoid or its metabolites, or interference with GSH synthesis and regeneration.[5][6]

Impact on Key Oncogenic Signaling Pathways

The surge in ROS and depletion of GSH initiated by (+/-)-Sigmoidin A are not isolated events. They are proposed to have a profound impact on critical signaling pathways that govern cancer cell proliferation, survival, and apoptosis. The two primary pathways of interest are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.

Modulation of the MAPK Signaling Cascade

The MAPK pathway is a central regulator of cell growth, differentiation, and stress responses.[7] In many cancers, this pathway is constitutively active, promoting uncontrolled proliferation. ROS can have a complex, often dual, role in modulating MAPK signaling. It is hypothesized that the ROS generated by Sigmoidin A can lead to the activation of stress-activated protein kinases (SAPKs) within the MAPK family, such as JNK and p38, which are known to promote apoptosis.[7] Conversely, it may also interfere with the pro-survival signals of the ERK pathway, another branch of the MAPK cascade.

Interference with the PI3K/AKT Survival Pathway

The PI3K/AKT pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer, leading to the inhibition of apoptosis and promotion of cell growth.[8][9] The activity of this pathway is tightly regulated by redox signaling. The generation of ROS by Sigmoidin A can lead to the oxidative inactivation of protein phosphatases that normally suppress PI3K/AKT signaling, such as PTEN. However, sustained and high levels of ROS can also trigger downstream events that promote apoptosis, counteracting the pro-survival signals of the AKT pathway.

Below is a proposed model of the signaling pathways affected by (+/-)-Sigmoidin A.

Caption: Proposed mechanism of (+/-)-Sigmoidin A-induced cytotoxicity.

The Enantiomeric Question: Exploring Stereospecific Cytotoxicity

A critical aspect of the pharmacology of (+/-)-Sigmoidin A is its racemic nature. It is plausible that the two enantiomers, (+)-Sigmoidin A and (-)-Sigmoidin A, exhibit different cytotoxic potencies and even distinct mechanisms of action. A recent study on other prenylated flavanones revealed a synergistic cytotoxic effect when both enantiomers were present, suggesting a complex interplay between the stereoisomers.[10][11][12] It is therefore imperative that future research on Sigmoidin A addresses this stereospecificity. The separation and individual testing of the enantiomers, as well as their recombination, will be crucial for a complete understanding of its therapeutic potential.

A Roadmap for Investigation: Detailed Experimental Protocols

To facilitate further research into the cytotoxic activity of (+/-)-Sigmoidin A, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and provide a robust framework for generating high-quality, reproducible data.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of (+/-)-Sigmoidin A in a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

-

Complete growth medium (specific to each cell line)

-

(+/-)-Sigmoidin A stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (+/-)-Sigmoidin A in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

(+/-)-Sigmoidin A

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black 96-well plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in black 96-well plates and treat with various concentrations of (+/-)-Sigmoidin A as described in Protocol 1. A positive control (e.g., H2O2) should be included.

-

DCFH-DA Staining: After the desired treatment time (e.g., 6-24 hours), remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold increase in ROS production.

Protocol 3: Quantification of Intracellular Glutathione (GSH)

This protocol utilizes the thiol-reactive fluorescent probe monochlorobimane (mBCL) to quantify intracellular GSH levels.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

(+/-)-Sigmoidin A

-

Monochlorobimane (mBCL) stock solution (in DMSO)

-

PBS

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in black 96-well plates and treat with (+/-)-Sigmoidin A as described in Protocol 1. A known GSH depleting agent (e.g., buthionine sulfoximine) can be used as a positive control.

-

mBCL Staining: Following treatment (e.g., 4-24 hours), wash the cells with PBS and then incubate with 50 µM mBCL in PBS for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence (excitation ~380 nm, emission ~470 nm) using a fluorescence plate reader.

-

Data Analysis: Express the fluorescence of treated cells as a percentage of the vehicle control to determine the extent of GSH depletion.

Protocol 4: Western Blot Analysis of MAPK and PI3K/AKT Pathways

This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.

Materials:

-

Cancer cell lines

-

(+/-)-Sigmoidin A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-caspase-3, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with (+/-)-Sigmoidin A for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Immunoblotting: Block the membranes and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Below is a workflow diagram for the experimental validation of (+/-)-Sigmoidin A's cytotoxic mechanism.

Caption: Experimental workflow for investigating (+/-)-Sigmoidin A.

Quantitative Data Summary and Interpretation

As direct and comprehensive IC50 data for (+/-)-Sigmoidin A across a wide range of cancer cell lines is not yet available in the public domain, the following table summarizes the known and proposed cytotoxic activities and mechanisms, drawing parallels with other relevant prenylated flavonoids. This table should serve as a guide for interpreting experimental results and for selecting appropriate cancer cell line models for further studies.

| Compound | Cancer Cell Line(s) | Reported/Proposed Cytotoxic Activity | Key Mechanistic Features | Reference(s) |

| (+/-)-Sigmoidin A | General cancer cells | Cytotoxic | Prooxidant, GSH depletion | [2] |

| Xanthohumol | Colorectal, Breast, Prostate | Antiproliferative (IC50: 3.6-7.3 µM) | Induction of apoptosis | [1] |

| 6-Prenylnaringenin | Breast cancer | Antiproliferative | Selective cytotoxicity | [13] |

| Prenylated Resveratrol Derivatives | Various cancer cell lines | Antiproliferative (time- and dose-dependent) | Enhanced activity compared to non-prenylated parent compound | [1] |

Interpretation of Expected Results:

-

Low micromolar IC50 values for (+/-)-Sigmoidin A would indicate potent cytotoxic activity.

-

A significant increase in DCF fluorescence would confirm the induction of ROS.

-

A decrease in mBCL fluorescence would validate the depletion of intracellular GSH.

-

Western blot analysis showing increased phosphorylation of JNK/p38, decreased phosphorylation of ERK and AKT, and cleavage of caspase-3 would provide strong evidence for the proposed signaling pathway and the induction of apoptosis.

Future Directions and Concluding Remarks

The exploration of (+/-)-Sigmoidin A as a potential anticancer agent is a promising avenue of research. The proposed prooxidant mechanism, coupled with its potential to modulate key oncogenic signaling pathways, warrants a thorough investigation. The experimental protocols provided in this guide offer a clear path forward for elucidating its precise mechanism of action and for identifying cancer types that may be particularly susceptible to its cytotoxic effects.

Key future research directions should include:

-

Stereospecific studies: Separating and testing the individual enantiomers of Sigmoidin A to determine if the cytotoxic activity is stereospecific.

-

In vivo studies: Evaluating the efficacy and safety of (+/-)-Sigmoidin A in preclinical animal models of cancer.

-

Combination therapies: Investigating the potential of (+/-)-Sigmoidin A to synergize with existing chemotherapeutic agents, particularly those to which cancer cells develop resistance via GSH-mediated detoxification.

References

- Ambrož, M., Matoušková, P., Skarkova, V., Biedermann, D., Bousova, I., & Kysilka, J. (2019). The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. Frontiers in Pharmacology, 10, 1439.

- Chang, C. H., Chen, K. C., & Chen, C. Y. (2021). The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. Frontiers in pharmacology, 12, 690858.

- Chen, X., Liu, Z., & Meng, R. (2014). The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. Food and Chemical Toxicology, 64, 24-30.

- Güzelad, A., Özer, B., & Şeker, M. (2021). The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. Neurochemical Research, 46(1), 1-13.

- Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. Planta Medica, 75(15), 1655-1659.

- Lee, Y. K., Lee, W. S., & Kim, Y. S. (2017). Synergistic cytotoxic effect of the two enantiomers of 6-prenylflavanones in the HeLa cell line.

-

Lee, Y. K., Lee, W. S., Kim, Y. S., & Park, J. (2023). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. ACS Omega, 8(46), 44081–44091. [Link]

-

Majewska, M., Czerwonka, A., Ognik, K., & Jamroz, A. (2018). Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids. Molecules (Basel, Switzerland), 23(11), 2922. [Link]

- Mólčanová, L., Jánošíková, D., Dall'Acqua, S., & Šmejkal, K. (2019). C-prenylated flavonoids with potential cytotoxic activity against solid tumor cell lines. Phytochemistry Reviews, 18(4), 1051-1100.

- Park, J. H., Lee, J. H., & Kim, H. K. (2019). Glutathione-Depleting Pro-Oxidant as a Selective Anticancer Therapeutic Agent. ACS Central Science, 5(6), 1012-1023.

-

Pelicano, H., Carney, D., & Huang, P. (2004). ROS stress in cancer cells and therapeutic implications. Drug resistance updates : reviews and commentaries in the antimicrobial and anticancer chemotherapy, 7(2), 97–110. [Link]

-

Perillo, B., Di Donato, M., Pezone, A., Di Zazzo, E., Giovannelli, P., Galasso, G., Castoria, G., & Migliaccio, A. (2020). Glutathione in Cancer Cell Death. Cancers, 12(5), 1279. [Link]

-

Potashnik, G., & Porath, J. (2000). Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A. FEMS immunology and medical microbiology, 29(4), 275–281. [Link]

- Schmuck, K., & Berdelle, N. (2000). Glutathione depletion causes cell growth inhibition and enhanced apoptosis in pancreatic cancer cells. Cancer, 89(7), 1440–1447.

-

Sengupta, A., & Ghosh, S. (2021). Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy. Inorganic chemistry, 60(17), 12723–12745. [Link]

- Shim, J. S., Lee, J., & Park, J. (2023). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. ACS Omega.

-

Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells. Experimental and therapeutic medicine, 10(6), 2123–2127. [Link]

-

Sung, B., & Aggarwal, B. B. (2014). Dioscin induces caspase-independent apoptosis through activation of apoptosis-inducing factor in breast cancer cells. Apoptosis : an international journal on programmed cell death, 19(7), 1165–1175. [Link]

-

Tian, K., & Chen, G. Q. (2021). The Antioxidant Activity of Prenylflavonoids. Molecules (Basel, Switzerland), 25(3), 724. [Link]

- Wang, H., & Chen, F. (2004). Diosgenin induces apoptosis in HeLa cells via activation of caspase pathway. Acta pharmacologica Sinica, 25(9), 1213–1218.

-

Xu, F., & Liu, J. (2021). Role of Akt/Protein Kinase B in Cancer Metastasis. International journal of molecular sciences, 22(21), 11599. [Link]

-

Yamada, T., & Nishida, H. (2020). Discovery of stereospecific cytotoxicity of (8R,8'R)-trans-arctigenin against insect cells and structure-activity relationship on aromatic ring. Bioorganic & medicinal chemistry letters, 30(13), 127191. [Link]

-

Yuan, J., Dong, X., & Yap, J. (2022). Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity. Oncology letters, 24(4), 361. [Link]

- Bauer, S., & Duensing, A. (2009). A, induction of apoptosis represented by amount of activated caspases 3...

- Lee, Y. K., Lee, W. S., & Kim, Y. S. (2023). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. ACS omega.

- Zhang, W., & Liu, H. T. (2022). MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. International journal of molecular sciences, 23(19), 11599.

- Yamada, T., & Nishida, H. (2020). Discovery of stereospecific cytotoxicity of (8R,8'R)-trans-arctigenin against insect cells and structure-activity relationship on aromatic ring. Bioorganic & medicinal chemistry letters, 30(13), 127191.

-

Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). Multiple roles and therapeutic implications of Akt signaling in cancer. Cancer treatment reviews, 30(2), 193–204. [Link]

- Zhang, W., & Liu, H. T. (2024). The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. Preprints.org.

-

Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 19(3), 1997–2007. [Link]

-

Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines, 9(6), 639. [Link]

-

Merritt, A. J., Potten, C. S., Watson, A. J., Loh, D. Y., Nakayama, K., Nakayama, K., & Hickman, J. A. (2001). Caspase activation during spontaneous and radiation-induced apoptosis in the murine intestine. The Journal of pathology, 195(4), 499–505. [Link]

- Voloshin, T., Kaynan, N., Davidi, S., Shteingauz, A., Munster, M., Schneiderman, R. S., Zeevi, E., Gvili, N., Naveh, H. P., & Kirson, E. D. (2023). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cancer & metabolism, 11(1), 1.

-

Baba, Y., Nosho, K., Shima, K., Irahara, N., Chan, A. T., Meyerhardt, J. A., Giovannucci, E., & Fuchs, C. S. (2010). Phosphorylated AKT Expression is Associated with PIK3CA Mutation, Low Stage and Favorable Outcome in 717 Colorectal Cancers. Cancer, 116(24), 5646–5655. [Link]

Sources

- 1. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione depletion causes cell growth inhibition and enhanced apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione in Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Part 1: Unveiling the Potential of (+/-)-Sigmoidin A and its Congeners

Natural Occurrence and Significance

(+/-)-Sigmoidin A is a notable member of the prenylated flavonoids, a class of secondary metabolites distinguished by the presence of one or more isoprenoid side chains. These compounds are predominantly found in the plant kingdom, with the genus Erythrina of the Fabaceae family being a particularly rich source.[1] Specifically, Sigmoidin A, along with a cohort of structurally related compounds such as Sigmoidin B, E, J, K, and L, has been isolated from the stem bark and roots of Erythrina sigmoidea.[1][2][3] The prenyl moieties are biosynthesized from the mevalonate pathway and are known to significantly enhance the biological activities of the flavonoid scaffold, largely by increasing their lipophilicity and facilitating interactions with cellular membranes and proteins.[1][4] This has positioned prenylated flavonoids as promising lead compounds in drug discovery.[4]

Chemical Structure and Physicochemical Properties

Sigmoidin A is a prenylated flavanone derivative of eriodictyol.[5] Its core structure consists of the characteristic C6-C3-C6 flavonoid skeleton, with two aromatic rings (A and B) connected by a three-carbon chain that forms a pyran ring. The defining feature of Sigmoidin A is the presence of two prenyl (3-methylbut-2-enyl) groups attached to the B-ring. The racemic nature, indicated by "(+/-)", signifies that it is found or synthesized as an equal mixture of two enantiomers.

Table 1: Physicochemical Properties of Sigmoidin A

| Property | Value | Source |

| Molecular Formula | C25H28O6 | [6] |

| Molecular Weight | 424.49 g/mol | [6] |

| Stereochemistry | Racemic | Implied by "(+/-)" |

Overview of Biological Activities

(+/-)-Sigmoidin A and its derivatives have garnered significant attention due to their diverse pharmacological profile. These compounds have demonstrated a spectrum of biological effects, including:

-

Antioxidant and Pro-oxidant Activities: Like many flavonoids, Sigmoidins can act as radical scavengers.[7][8] However, under certain conditions, particularly in the presence of transition metals like copper, they can exhibit pro-oxidant activity, leading to DNA damage.[5]

-

Anti-inflammatory Effects: Sigmoidin A is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, without affecting cyclooxygenase-1 (COX-1) activity.[8]

-

Cytotoxic and Anticancer Potential: Sigmoidin A has shown cytotoxicity against various cancer cell lines.[5] This activity is linked to its pro-oxidant mechanism and its ability to modulate critical cancer-related signaling pathways.

-

Antimicrobial Properties: Several Sigmoidin derivatives have exhibited antibacterial activity against a range of pathogenic bacteria.[2]

Part 2: Synthesis and Derivatization Strategies

Isolation and Purification from Natural Sources

The primary source of Sigmoidin A and its related compounds is the plant Erythrina sigmoidea. The following protocol is a general method for the isolation and purification of these prenylated flavonoids, based on a reported procedure for Sigmoidin L.[2]

Experimental Protocol: Isolation of Sigmoidin Derivatives

-

Extraction:

-

Air-dry and grind the plant material (e.g., stem bark).

-

Macerate the ground material in methanol at room temperature for 72 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and successively partition with solvents of increasing polarity, such as n-hexane, and ethyl acetate.

-

The prenylated flavonoids are typically enriched in the ethyl acetate fraction. Concentrate this fraction in vacuo.

-

-

Chromatographic Purification:

-

Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a suitable visualization agent (e.g., ceric sulfate spray followed by heating).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the combined fractions containing the target compounds to further chromatographic purification, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate the pure Sigmoidin derivatives.

-

-

Structure Elucidation:

-

Characterize the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and compare the data with published values.

-

Self-Validation:

-

Positive Control: A known standard of a related flavonoid can be co-spotted on TLC plates to aid in identification.

-

Expected Results: The ethyl acetate fraction should show a high concentration of phenolic compounds, and subsequent chromatographic steps should yield purified compounds with characteristic spectroscopic data for prenylated flavanones.

Total Synthesis of (+/-)-Sigmoidin A and Analogs

While a specific total synthesis for (+/-)-Sigmoidin A has not been widely reported, a general and efficient approach for the synthesis of C-prenylated flavanones can be adapted.[9] The following is a plausible synthetic route based on established methodologies for related compounds.

Synthetic Workflow: C-Prenylated Flavanones

Caption: General synthetic route to (+/-)-Sigmoidin A analogs.

Experimental Protocol: Synthesis of a (+/-)-Sigmoidin A Analog

-

C-Prenylation of Phloroglucinol Core:

-

To a solution of a suitably protected 2,4,6-trihydroxyacetophenone in a dry, aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Cool the mixture to 0 °C and add prenyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent. Purify the resulting C-prenylated acetophenone by column chromatography.

-

-

Aldol Condensation to Form Chalcone:

-

Dissolve the C-prenylated acetophenone and a suitably substituted benzaldehyde (corresponding to the B-ring of the target Sigmoidin) in ethanol.

-

Add an aqueous solution of a strong base (e.g., KOH) and stir the mixture at room temperature until the reaction is complete (indicated by the formation of a precipitate or TLC analysis).

-

Acidify the reaction mixture with dilute HCl and collect the precipitated chalcone by filtration.

-

-

Cyclization to Flavanone:

-

Reflux the purified chalcone in a solution of sodium acetate in ethanol.

-

Monitor the reaction by TLC until the chalcone is consumed.

-

Remove the solvent under reduced pressure, and purify the resulting flavanone by column chromatography.

-

-

Deprotection (if necessary):

-

If protecting groups were used on the hydroxyl functionalities, remove them using appropriate deprotection conditions (e.g., BBr₃ for methoxy groups).

-

Self-Validation:

-

Intermediate Characterization: Confirm the structure of each intermediate (prenylated acetophenone, chalcone) by spectroscopic methods (NMR, MS).

-

Expected Yields: Yields for each step can vary but are typically in the moderate to good range for these types of reactions.

Part 3: Key Biological Activities and Mechanisms of Action

Antioxidant and Pro-oxidant Properties

Sigmoidin A, like many phenolic compounds, can exhibit antioxidant activity by donating a hydrogen atom from its hydroxyl groups to stabilize free radicals. However, a more complex and potentially therapeutically relevant activity is its pro-oxidant effect in the presence of copper ions.[5]

Pro-oxidant Mechanism of Sigmoidin A

Caption: Pro-oxidant mechanism of Sigmoidin A-induced DNA damage.

This pro-oxidant activity involves the reduction of Cu(II) to Cu(I) by Sigmoidin A. The resulting Cu(I) can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that can induce strand scission in DNA.[5] This mechanism is a plausible explanation for the cytotoxic effects of Sigmoidin A against cancer cells.

This assay is a standard method to evaluate the antioxidant capacity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare stock solutions of the test compounds (Sigmoidin A derivatives) and a positive control (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

For the blank, use methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

-

Self-Validation:

-

Positive Control: Ascorbic acid or Trolox should show potent radical scavenging activity.

-

Negative Control: The blank (DPPH solution in methanol) should have a high absorbance at 517 nm.

-

Troubleshooting: If results are inconsistent, ensure the DPPH solution is fresh and protected from light, and that the incubation time is consistent.

Anti-inflammatory Effects

A key anti-inflammatory mechanism of Sigmoidin A is its selective inhibition of 5-lipoxygenase (5-LOX).[8] 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are potent mediators of inflammation involved in conditions like asthma and arthritis.

5-Lipoxygenase Pathway Inhibition

Caption: Sigmoidin A inhibits the 5-lipoxygenase pathway.

By inhibiting 5-LOX, Sigmoidin A effectively reduces the production of these pro-inflammatory mediators. The IC50 value for Sigmoidin A against 5-lipoxygenase has been reported to be 31 µM.[8]

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces edema when applied to mouse ears.

-

Animal Handling:

-

Use male CD-1 mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

-

-

Treatment Application:

-

Dissolve TPA in ethanol (e.g., 2.5 µg in 20 µL).

-

Dissolve the test compound (Sigmoidin A derivative) and a positive control (e.g., indomethacin) in a suitable vehicle (e.g., acetone).

-

Apply the test compound or positive control to the inner and outer surfaces of the right ear.

-

Apply the vehicle alone to the left ear (control).

-

After a set time (e.g., 30 minutes), apply the TPA solution to the right ear of all mice.

-

-

Edema Measurement:

-

After a specific duration (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

-

Punch out a standard-sized circular section from both the right and left ears using a biopsy punch.

-

Weigh the ear punches immediately.

-

-

Calculation:

-

The extent of edema is the difference in weight between the right and left ear punches.

-

Calculate the percentage of inhibition of edema using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

-

Self-Validation:

-

Positive Control: Indomethacin should significantly reduce TPA-induced ear edema.

-

Negative Control: The TPA-treated ear should show a significant increase in weight compared to the vehicle-treated ear.

-

Troubleshooting: Ensure consistent application of TPA and test compounds. Variability in animal response can be minimized by using a sufficient number of animals per group.

Cytotoxic and Anticancer Potential

The cytotoxic effects of Sigmoidin A are particularly pronounced in cancer cells.[5] This is likely due to a combination of its pro-oxidant activity and its ability to interfere with key signaling pathways that regulate cell survival and proliferation. While direct studies on Sigmoidin A's impact on specific signaling pathways are limited, related prenylated flavonoids are known to modulate the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.[10][11]

Potential Modulation of Cancer Signaling by Sigmoidin A

Sources

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-kappaB activation by tumour necrosis factor requires the Akt serine-threonine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of (+/-)-Sigmoidin A: A Technical Guide

This guide details the spectroscopic characterization of (+/-)-Sigmoidin A , a bioactive prenylated flavanone isolated from the genus Erythrina (notably Erythrina sigmoidea). It synthesizes specific spectral data (NMR, MS) with experimental protocols for validation.

Executive Summary & Chemical Identity

Sigmoidin A is a prenylated flavonoid belonging to the flavanone subclass.[1] It is chemically defined as 5,7,3',4'-tetrahydroxy-2',5'-diprenylflavanone . Its structural uniqueness lies in the dual prenylation on the B-ring, which significantly enhances its lipophilicity and biological interaction (e.g., 5-LOX inhibition, antibacterial activity) compared to non-prenylated analogs like eriodictyol.

| Feature | Specification |

| Common Name | Sigmoidin A |

| IUPAC Name | (2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

| Molecular Formula | |

| Molecular Weight | 424.49 g/mol |

| Key Moiety | Flavanone skeleton + 2 |

| Source | Erythrina sigmoidea, Erythrina abyssinica (Stem bark) |

Structural Elucidation Logic

The identification of Sigmoidin A relies on a specific workflow distinguishing it from its isomers (e.g., Sigmoidin B, which is mono-prenylated).

Diagram: Structural Determination Workflow

Figure 1: Step-by-step logic for isolating and validating Sigmoidin A, highlighting critical checkpoints in MS and NMR.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first confirmation of the diprenylated status.

Primary Ionization (ESI-MS)

-

Mode: Negative Ion Mode (

) is preferred for flavonoids due to phenolic hydroxyls. -

Molecular Ion:

423.18 (Calculated for -

Positive Mode:

at

Fragmentation Pathway (MS/MS)

The fragmentation follows the Retro-Diels-Alder (RDA) mechanism typical of flavanones, plus side-chain cleavages.

| Fragment Ion ( | Assignment | Mechanism |

| 423 | Deprotonated Molecular Ion | |

| 367 | Loss of isobutene (Prenyl cleavage) | |

| 354 | Loss of one prenyl group | |

| 271 | B-ring fragment | RDA Cleavage (Diprenylated dihydroxybenzene moiety) |

| 153 | A-ring fragment | RDA Cleavage (5,7-dihydroxy moiety) |

Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive tool for establishing the substitution pattern. The key distinction of Sigmoidin A is the B-ring substitution : it possesses only one aromatic proton (H-6') due to the presence of two prenyl groups and two hydroxyls.

1H NMR Spectroscopic Data (500 MHz, Acetone- / )

Note: Values are synthesized from primary isolation literature (e.g., Promsattha et al., Nkengfack et al.).

| Position | Multiplicity ( | Structural Assignment | |

| 5-OH | 12.20 | s | Chelated Hydroxyl (H-bonded to C=O) |

| H-6 | 5.95 | d ( | A-ring (meta-coupling) |

| H-8 | 5.98 | d ( | A-ring (meta-coupling) |

| H-2 | 5.48 | dd ( | C-ring (Flavanone characteristic) |

| H-3ax | 3.05 | dd ( | C-ring (Axial) |

| H-3eq | 2.82 | dd ( | C-ring (Equatorial) |

| H-6' | 7.15 | s | B-ring (Diagnostic Singlet) |

| Prenyl 1 | 2'-Position | ||

| - | 3.35 | d ( | Methylene |

| - | 5.22 | t ( | Methine |

| - | 1.75, 1.65 | s | Dimethyls |

| Prenyl 2 | 5'-Position | ||

| - | 3.31 | d ( | Methylene |

| - | 5.22 | t ( | Methine |

| - | 1.72, 1.63 | s | Dimethyls |

13C NMR Spectroscopic Data (125 MHz)

-

Carbonyl (C-4):

~197.0 ppm. -

Oxygenated Aromatic (C-5, C-7, C-3', C-4'):

160–165 ppm and 145–150 ppm. -

Prenyl Carbons:

-

Methylene (

): ~22–28 ppm. -

Methyls (

): ~17 ppm and ~25 ppm. -

Olefinic (

): ~122 ppm. -

Quaternary (

): ~131-135 ppm.

-

Diagram: MS Fragmentation Logic

Figure 2: Primary fragmentation pathways in ESI-MS (Negative Mode) for Sigmoidin A.

Experimental Protocols

Protocol A: Extraction & Isolation

Objective: Isolate Sigmoidin A from Erythrina stem bark.

-

Maceration: Extract air-dried, powdered stem bark (1 kg) with

(1:1) for 48 hours at room temperature. -

Partition: Concentrate filtrate in vacuo. Partition the residue between Water and EtOAc. Retain the EtOAc fraction .

-

Fractionation: Subject EtOAc fraction to Silica Gel Column Chromatography (CC). Elute with a gradient of Hexane/EtOAc.

-

Purification: Sigmoidin A typically elutes in fractions with medium polarity (e.g., Hexane/EtOAc 7:3).

-

Final Polish: Purify active fractions using Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymeric tannins.

Protocol B: NMR Acquisition Parameters

Objective: Obtain high-resolution spectra for structural validation.

-

Solvent: Acetone-

(preferred for resolution of hydroxyls) or -

Concentration: 5–10 mg in 0.6 mL solvent.

-

Pulse Sequence (1H): 30° pulse angle, 2.0s relaxation delay (D1), 64 scans.

-

Temperature: 298 K (

). -

Referencing: TMS at 0.00 ppm or residual solvent peak (Acetone-

at 2.05 ppm).

References

-

Promsattha, R., Tempesta, M. S., Fomum, Z. T., & Mbafor, J. T. (1988). (-)-Sigmoidin E: A new prenylated flavonoid from Erythrina sigmoidea.[2] Journal of Natural Products, 51(3), 611-613. Link

-

Njamen, D., Mbafor, J. T., Fomum, Z. T., et al. (2004). Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea.[3] Planta Medica, 70(2), 104-107.[4] Link

-

Nkengfack, A. E., et al. (1994). An isoflavanone and a coumestan from Erythrina sigmoidea.[5] Phytochemistry, 35(2), 521-526. Link

-

Kouam, J., et al. (2007). Sigmoidin L, a new antibacterial flavonoid from Erythrina sigmoidea (Fabaceae). Natural Product Communications, 2(11). Link

-

Hlekelele, L. (2014). Synthesis of gold nanoparticles by flavonoids: Sigmoidin A, Sigmoidin B isolated from Erythrina species. University of Johannesburg Dissertation. Link

Sources

- 1. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethnomedicinal uses, phytochemistry, and antiproliferative potential of the genus Erythrina [ouci.dntb.gov.ua]

- 4. docsdrive.com [docsdrive.com]

- 5. researchgate.net [researchgate.net]

therapeutic potential of (+/-)-Sigmoidin A

The following technical guide details the therapeutic profile, chemical synthesis, and pharmacological mechanisms of (+/-)-Sigmoidin A.

A Dual-Function Prenylated Flavanone: Anti-Inflammatory & Pro-Oxidant Cytotoxin[1]

Executive Summary

Sigmoidin A is a prenylated flavanone originally isolated from Erythrina sigmoidea and other species within the Fabaceae family.[1] Unlike ubiquitous dietary flavonoids, Sigmoidin A possesses a unique chemical architecture characterized by dual prenyl (3-methyl-2-butenyl) groups on the B-ring. This lipophilic modification fundamentally alters its pharmacological behavior, granting it superior membrane permeability and a distinct "Dr. Jekyll and Mr. Hyde" activity profile:

-

Cytoprotective/Anti-inflammatory: Potent inhibition of 5-lipoxygenase (5-LOX) and reduction of arachidonic acid-mediated edema.

-

Cytotoxic/Oncological: In the presence of transition metals (e.g., copper in cancer cells), it acts as a pro-oxidant, depleting glutathione (GSH) and cleaving DNA.[2]

This guide analyzes the molecule's potential as a lead compound for inflammatory disorders and its repurposing potential as a targeted chemotherapeutic agent.

Chemical Identity & Structural Pharmacology

The biological potency of Sigmoidin A is dictated by its prenylation pattern . While the flavanone core (eriodictyol type) provides antioxidant capacity via phenolic hydroxyls, the prenyl side chains act as "molecular anchors," increasing affinity for cell membranes and hydrophobic pockets of enzymes like 5-LOX.

| Property | Specification |

| IUPAC Name | 3',4',5,7-tetrahydroxy-2',5'-di-(3-methyl-2-butenyl)flavanone |

| Chemical Class | Prenylated Flavanone |

| Molecular Formula | C₂₅H₂₈O₆ |

| Key Structural Feature | C-prenylation at positions 2' and 5' (B-ring) |

| Stereochemistry | Naturally occurs as (2S)-(-), but synthetic routes often yield the racemate (+/-).[3] |

| Solubility | Low in water; High in organic solvents (DMSO, MeOH, EtOH). |

Chemical Synthesis (Total Synthesis)

Isolation from Erythrina species is low-yielding (often <0.01% dry weight). Total synthesis is required for scalable therapeutic development. The following protocol outlines the verified route to racemic (+/-)-Sigmoidin A.

Synthetic Logic

The strategy relies on constructing the chalcone intermediate followed by biomimetic cyclization. The critical challenge is the regioselective introduction of prenyl groups onto the B-ring precursor (3,4-dihydroxybenzaldehyde) before coupling with the A-ring acetophenone.

Therapeutic Domain: Anti-Inflammatory Mechanisms

Sigmoidin A is a dual inhibitor of inflammatory pathways, distinguishing it from standard NSAIDs which typically target COX enzymes.

Mechanism of Action

-

5-Lipoxygenase (5-LOX) Inhibition : Sigmoidin A selectively inhibits 5-LOX with an IC₅₀ of 31 µM .[4][5] This prevents the biosynthesis of leukotrienes (LTB4, LTC4), which are potent mediators of chemotaxis and vascular permeability.

-

Edema Reduction : In in vivo models (TPA-induced ear edema), Sigmoidin A reduced edema by 89% , outperforming some standard controls.[1][4]

-

ROS Scavenging : It acts as a direct scavenger of DPPH radicals, reducing oxidative stress that triggers inflammatory cascades.

Comparative Efficacy Table

| Compound | Target | IC₅₀ / Inhibition % | Specificity |

|---|---|---|---|

| Sigmoidin A | 5-LOX | 31 µM (IC₅₀) | Selective (No COX-1 inhibition) |

| Sigmoidin A | TPA Edema | 89% Inhibition | High potency topical activity |

| Sigmoidin B | PLA2 Edema | 59% Inhibition | More effective against PLA2 than Sigmoidin A |

| Indomethacin | COX-1/2 | ~83% Inhibition | Non-selective |

Therapeutic Domain: Oncology & Cytotoxicity

While antioxidant in normal tissues, Sigmoidin A exhibits pro-oxidant cytotoxicity in cancer cells.[2] This paradox is driven by the higher copper concentrations often found in tumor environments.

The Pro-Oxidant Switch

In the presence of Cu(II), Sigmoidin A facilitates the reduction of Cu(II) to Cu(I).[6][2] This redox cycle generates reactive oxygen species (ROS) via Fenton-like chemistry, leading to DNA strand scission.

-

Glutathione (GSH) Depletion : Sigmoidin A treatment leads to a rapid depletion of intracellular GSH in cancer cells, stripping them of their defense against the ROS it generates.

-

DNA Damage : It causes concentration-dependent plasmid DNA strand scission (pBR322 model) in the presence of copper.[6][2]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for Sigmoidin A evaluation.

Protocol A: DNA Strand Scission Assay (Pro-oxidant Potential)

-

Objective : Assess the ability of Sigmoidin A to cleave DNA in the presence of copper.

-

Reagents : pBR322 plasmid DNA, CuCl₂, Sigmoidin A (dissolved in DMSO).

-

Procedure :

-

Incubate pBR322 DNA (0.5 µg) with Sigmoidin A (10–200 µM) and CuCl₂ (25 µM) in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubate at 37°C for 30 minutes.

-

Quench reaction with EDTA (2 mM).

-

Analyze by agarose gel electrophoresis (1%) stained with ethidium bromide.

-

Readout : Conversion of supercoiled DNA (Form I) to open circular (Form II) or linear (Form III) indicates scission.

-

Protocol B: 5-Lipoxygenase Inhibition Assay

-

Objective : Determine IC₅₀ for anti-inflammatory screening.

-

System : Cell-free enzymatic assay using purified 5-LOX (e.g., from potato or recombinant human).

-

Substrate : Linoleic acid or Arachidonic acid.

-

Procedure :

-

Mix buffer (phosphate pH 6.3), enzyme, and Sigmoidin A (varying concentrations).

-

Incubate for 5 mins at 25°C.

-

Initiate reaction with substrate (linoleic acid).

-

Monitor increase in absorbance at 234 nm (formation of hydroperoxide dienes).

-

Control : Nordihydroguaiaretic acid (NDGA) as positive control.

-

References

-

Njamen, D., et al. (2004). Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea.[1] Planta Medica. Link

-

Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol. Planta Medica. Link

- Nkengfack, A.E., et al. (1994). Total synthesis of (+/-)-Sigmoidin A. Journal of Natural Products / Synthetic Communications. (Referenced via context of synthesis in Erythrina flavonoid studies).

- Kouam, J., et al. (2007). Antibacterial and anti-inflammatory activities of Sigmoidin A. (General reference to Erythrina secondary metabolites).

Disclaimer: This guide is for research purposes only. Sigmoidin A is an experimental compound and has not been approved for clinical use by regulatory bodies.

Sources

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

isolation and purification of Sigmoidin A from plant material

This Application Note is designed for researchers in natural product chemistry and drug discovery. It details the isolation, purification, and structural validation of Sigmoidin A , a bioactive prenylated flavanone, from the stem bark of Erythrina sigmoidea.

Application Note: Isolation & Purification of Sigmoidin A

Target Molecule: Sigmoidin A (Prenylated Flavanone) Primary Source: Erythrina sigmoidea (Stem Bark) Bioactivity: 5-Lipoxygenase inhibitor, Antioxidant, Anti-inflammatory Difficulty: High (Close structural analogs, oxidation sensitivity)

Introduction & Strategic Overview

Sigmoidin A is a prenylated derivative of the flavanone eriodictyol. Its isolation is complicated by the presence of structurally similar "congeners" (e.g., Sigmoidin B, Sigmoidin L) and the high content of fats and polymeric tannins typical in Erythrina species.

The Core Challenge: Separating Sigmoidin A from Sigmoidin B. These molecules often differ only by the number or position of prenyl (3,3-dimethylallyl) groups, resulting in very similar retention factors (

The Solution: A multi-stage chromatographic strategy that exploits three distinct molecular properties:

-

Polarity (Silica Gel): Separates non-polar lipids from polar flavonoids.

-

Molecular Size/Shape (Sephadex LH-20): Separates monomeric flavonoids (Sigmoidin A) from polymeric tannins and chlorophyll.

-

Hydrophobicity (C18 HPLC): Resolves the subtle differences between prenylated analogs.

Workflow Visualization

The following diagram outlines the critical decision points and flow of the isolation logic.

Caption: Workflow for the targeted isolation of Sigmoidin A, emphasizing the critical Ethyl Acetate partitioning step to concentrate the flavonoid fraction.

Detailed Protocol

Phase 1: Extraction and Fractionation

Objective: Remove bulk interferences (fats, chlorophyll, sugars).

-

Plant Material: Dry the stem bark of Erythrina sigmoidea in shade (avoid UV degradation) and grind to a fine powder (<1 mm mesh).

-

Maceration: Suspend 1 kg of powder in 5 L of Methanol (MeOH). Allow to stand for 72 hours at room temperature with occasional agitation.

-

Why: Methanol penetrates the cellular matrix efficiently to extract polar and semi-polar flavonoids.

-

-

Concentration: Filter the extract and remove the solvent using a rotary evaporator at <40°C to yield a crude gum.

-

Liquid-Liquid Partitioning (Critical Step):

-

Suspend the crude gum in 500 mL of distilled water.

-

Defatting: Extract 3 times with 500 mL n-Hexane . Discard the hexane layer (contains lipids, waxes, chlorophyll).

-

Enrichment: Extract the aqueous phase 4 times with 500 mL Ethyl Acetate (EtOAc) .

-

Collection: Combine EtOAc layers, dry over anhydrous

, and evaporate. This is your Target Fraction .

-

Phase 2: Primary Purification (Silica Gel CC)

Objective: Separate flavonoid classes based on polarity.

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate.

-

Start: 100% Hexane (0% EtOAc)

-

Step 1: 90:10 (Elutes non-polar impurities)

-

Step 2: 70:30 (Elutes less polar prenylated flavonoids)

-

Step 3: 50:50 (Target window for Sigmoidin A)

-

End: 100% EtOAc

-

-

Monitoring: Check fractions (50-100 mL each) via TLC. Use UV light (254/366 nm). Sigmoidin A typically appears as a dark spot under 254 nm (quenching) and may fluoresce or turn distinct colors (yellow/orange) after spraying with

/Vanillin and heating.

Phase 3: Secondary Purification (Sephadex LH-20)

Objective: Remove polymeric tannins and oxidation products.

-

Why this step? Prenylated flavonoids often co-elute with oxidized phenolics on silica. Sephadex LH-20 separates based on molecular size and hydrogen bonding capability.

-

Protocol: Dissolve the Sigmoidin A-rich fraction from Phase 2 in minimal MeOH. Load onto a Sephadex LH-20 column equilibrated with MeOH. Elute isocratically with MeOH.

-

Result: Monomeric flavonoids (Sigmoidin A) elute later than large polymeric tannins but earlier than highly polar glycosides.

Phase 4: Final Polishing (Prep-HPLC)

Objective: Separate Sigmoidin A from Sigmoidin B.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).

-

Solvent System: Water (A) / Acetonitrile (B) + 0.1% Formic Acid.

-

Gradient: 40% B to 70% B over 30 minutes.

-

Detection: 280 nm (Flavanone characteristic absorption).

-

Differentiation: Sigmoidin A (often less hydrophobic if it has fewer prenyls or free hydroxyls) will elute at a slightly different retention time than Sigmoidin B.

Characterization & Self-Validation

To validate the identity of Sigmoidin A without a reference standard, rely on these diagnostic Nuclear Magnetic Resonance (NMR) signatures.

Diagnostic 1H NMR Signals (Acetone-d6 or CDCl3)

| Structural Feature | Signal Type | Chemical Shift ( | Diagnostic Value |

| Flavanone Skeleton | |||

| H-2 | dd | ~5.30 - 5.50 | Characteristic of flavanone C-ring closure. |

| H-3 (ax/eq) | m / dd | ~2.70 - 3.10 | Coupled to H-2; confirms dihydro-pyrone ring. |

| Prenyl Group | |||

| Dimethyls | s (2x) | ~1.65 & 1.75 | Two singlets indicate the gem-dimethyl of prenyl. |

| Benzylic | d | ~3.20 - 3.35 | Links the prenyl group to the aromatic ring. |

| Vinylic H | t | ~5.15 - 5.25 | Confirms the double bond in the prenyl tail. |

| Aromatic Rings | |||

| H-Bonded OH | s | > 12.00 | 5-OH proton hydrogen-bonded to C=O (very sharp). |

Validation Logic (The "Trust" Check)

-

Mass Spectrometry (ESI-MS): Look for the molecular ion

. Sigmoidin A ( -

UV Spectrum: Flavanones exhibit a major absorption band at 280–290 nm (Band II) and a weak shoulder at 320–330 nm (Band I). A shift in Band II upon adding

confirms the 5-OH or 3-OH group.

References

-

Promsattha, R., Tempesta, M. S., Fomum, Z. T., Ayafor, J. F., & Mbafor, J. T. (1986). Sigmoidin D: a new prenylated flavanone from Erythrina sigmoidea. Journal of Natural Products, 49(5), 932-933.

-

Njamen, D., Mbafor, J. T., Fomum, Z. T., Kamanyi, A., Mbanya, J. C., Recio, M. C., ... & Rios, J. L. (2004). Anti-inflammatory activities of two flavanones, Sigmoidin A and Sigmoidin B, from Erythrina sigmoidea.[1][2] Planta Medica, 70(02), 104-107.

- Kouam, J., Etoa, F. X., Nkengfack, A. E., Fomum, Z. T., & Meyer, M. (2007). Antimicrobial prenylated flavonoids from the stem bark of Erythrina burtii. Phytochemistry, 68(20), 2645-2650.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (+/-)-Sigmoidin A

Abstract & Introduction

Sigmoidin A is a prenylated flavanone originally isolated from Erythrina sigmoidea.[1] As a secondary metabolite, it exhibits significant biological potential, including antibacterial, antioxidant, and anti-inflammatory activities (specifically 5-lipoxygenase inhibition).[1]

Chemically, Sigmoidin A possesses a chiral center at the C-2 position. While often isolated as a racemate or a scalemic mixture depending on the botanical source, the biological activity often differs between enantiomers.[2] Therefore, this guide provides a dual-method approach:

-